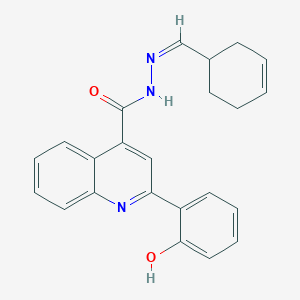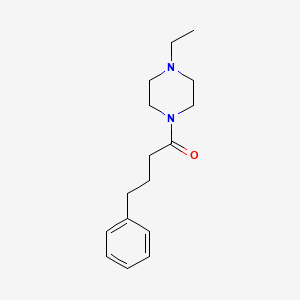
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide, also known as CHQ, is a quinoline derivative that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide also inhibits the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to inhibit the activity of various enzymes such as topoisomerase II and carbonic anhydrase. In addition, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to have antiangiogenic properties by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide in lab experiments is its low toxicity, which makes it suitable for in vitro and in vivo studies. However, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has poor solubility in water, which can limit its use in certain experiments. In addition, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can undergo rapid metabolism in vivo, which can affect its pharmacokinetics and bioavailability.
Orientations Futures
There are several future directions for the study of N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and infectious diseases. Another direction is to study the structure-activity relationship of N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide and its analogs to identify more potent and selective compounds. Furthermore, the development of novel drug delivery systems for N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can improve its solubility and bioavailability, leading to better therapeutic outcomes.
Méthodes De Synthèse
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can be synthesized through a multistep reaction involving the condensation reaction of 3-cyclohexen-1-carboxaldehyde and 2-hydroxybenzaldehyde to form the intermediate, 3-cyclohexen-1-ylmethylene-2-hydroxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate and 4-chloroquinoline to form N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide.
Applications De Recherche Scientifique
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. Studies have shown that N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has shown antiviral activity against dengue virus and hepatitis C virus.
Propriétés
IUPAC Name |
N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-2-(2-hydroxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-22-13-7-5-11-18(22)21-14-19(17-10-4-6-12-20(17)25-21)23(28)26-24-15-16-8-2-1-3-9-16/h1-2,4-7,10-16,27H,3,8-9H2,(H,26,28)/b24-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXNALKTBMJBEI-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N\NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-cyclohex-3-en-1-ylmethylidene]-2-(2-hydroxyphenyl)quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-[(2-furylmethyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B6059943.png)
![4-(4-chlorophenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059946.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6059953.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6059955.png)

![3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B6059958.png)
![3-{2-[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059965.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6059978.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(5-methyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6059988.png)
![2-{[2-(2-benzylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6059996.png)
![4-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzyl]-6-methyl-3(2H)-pyridazinone](/img/structure/B6059998.png)
![1-(3-{[(4-ethylbenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol](/img/structure/B6060001.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6060014.png)
![methyl 5-methyl-7-(6-methyl-2-quinolinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6060037.png)